5-Methyl-7-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-Methyl-7-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C17H21N7O and its molecular weight is 339.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Methyl-7-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. The key steps include:
- Formation of the Triazolo-Pyrimidine Core : This is achieved through cyclization reactions involving appropriate pyrimidine derivatives.
- Attachment of the Piperidine Moiety : The piperidine ring is introduced via nucleophilic substitution reactions.
- Functionalization : Final modifications are made to enhance biological activity and solubility.
Biological Activity
Recent studies have reported various biological activities associated with this compound:
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. In vitro assays demonstrated potent inhibitory effects against various bacterial strains, including:
- Pseudomonas aeruginosa
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values for these bacteria were notably low, indicating strong antibacterial potential.
Cytotoxicity
Cytotoxicity studies using the MTT assay revealed that the compound has a selective cytotoxic profile against certain cancer cell lines while showing minimal toxicity to normal cells. This suggests its potential as an anticancer agent.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in bacterial resistance mechanisms and cancer proliferation:
- Acetylcholinesterase (AChE) : It showed strong inhibitory activity with IC50 values comparable to established inhibitors.
- Urease Inhibition : The compound demonstrated promising urease inhibitory activity, which is crucial for treating infections caused by urease-producing bacteria.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Binding Interactions : Molecular docking studies suggest that the compound forms strong interactions with active sites of target enzymes and receptors.
- Hydrogen Bonding : Key interactions include hydrogen bonds with amino acid residues critical for enzyme activity.
- Stabilization Mechanisms : The presence of various functional groups facilitates additional stabilizing interactions such as Pi-Pi stacking and hydrophobic contacts.
Case Studies
Several case studies highlight the efficacy of this compound in different biological contexts:
- Antibacterial Efficacy : A study reported that the compound significantly reduced bacterial load in infected animal models when administered at therapeutic doses.
- Cytotoxicity in Cancer Models : Another investigation showed that treatment with this compound led to a marked reduction in tumor size in xenograft models compared to control groups.
Data Summary
Biological Activity | Observed Effects | MIC Values (μM) | IC50 Values (μM) |
---|---|---|---|
Antibacterial | Effective against Pseudomonas aeruginosa and E. coli | 0.21 | N/A |
Cytotoxicity | Selective against cancer cell lines | N/A | 2.14 (AChE) |
Urease Inhibition | Strong inhibition observed | N/A | 1.13 |
Eigenschaften
IUPAC Name |
5-methyl-7-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c1-12-7-15(19-10-18-12)25-9-14-3-5-23(6-4-14)16-8-13(2)22-17-20-11-21-24(16)17/h7-8,10-11,14H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRXTNASTFGWNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=CC(=NC4=NC=NN34)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.